molecular formula C17H34O2Si B14351018 Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane CAS No. 91390-64-6

Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane

Katalognummer: B14351018
CAS-Nummer: 91390-64-6
Molekulargewicht: 298.5 g/mol
InChI-Schlüssel: RJRDBBPQUIYKKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane is an organosilicon compound that features a furan ring substituted with a tributylsilyl group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane typically involves the reaction of 5-methyl-4,5-dihydrofuran-2-ol with tributylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

5-methyl-4,5-dihydrofuran-2-ol+tributylchlorosilaneThis compound+HCl\text{5-methyl-4,5-dihydrofuran-2-ol} + \text{tributylchlorosilane} \rightarrow \text{this compound} + \text{HCl} 5-methyl-4,5-dihydrofuran-2-ol+tributylchlorosilane→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding lactones.

    Reduction: The compound can be reduced to yield dihydrofuran derivatives.

    Substitution: The tributylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of lactones.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane exerts its effects involves the interaction of the tributylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitating various chemical transformations. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tributyl(4,5-dihydrofuran-2-yl)stannane: An organotin compound with similar reactivity but different metal center.

    Tributyl(4,5-dihydrofuran-2-yl)germane: An organogermanium compound with comparable properties.

Uniqueness

Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane is unique due to the presence of the silicon atom, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable reagent in organic synthesis, offering different reactivity patterns compared to its tin and germanium analogs.

Eigenschaften

CAS-Nummer

91390-64-6

Molekularformel

C17H34O2Si

Molekulargewicht

298.5 g/mol

IUPAC-Name

tributyl-[(2-methyl-2,3-dihydrofuran-5-yl)oxy]silane

InChI

InChI=1S/C17H34O2Si/c1-5-8-13-20(14-9-6-2,15-10-7-3)19-17-12-11-16(4)18-17/h12,16H,5-11,13-15H2,1-4H3

InChI-Schlüssel

RJRDBBPQUIYKKH-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Si](CCCC)(CCCC)OC1=CCC(O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.